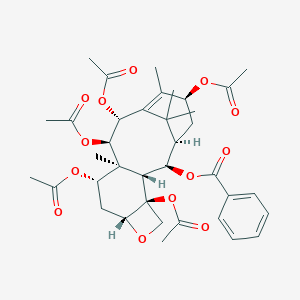
1-dehydroxy-baccatin VI
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2aR-(2aalpha,4beta,4abeta,5alpha,6beta,9alpha,11beta,12alpha,12aalpha,12balpha))-3,4,4a,5,6,9,10,11,12,12a-Decahydro-4a,8,13,13-tetramethyl-7,14-methano-1H-cyclodeca(3,4)benz(1,2-b)oxete-4,5,6,9,12,12b(2aH)-hexol 4,5,6,9,12b-pentaacetate 12-benzoate” is a complex organic molecule with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of its core structure and the introduction of various functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the core cyclodeca structure through cyclization reactions.
Functional Group Introduction: Addition of hydroxyl, acetyl, and benzoate groups through specific reagents and conditions.
Purification: Isolation and purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Anticancer Applications
1-Dehydroxy-baccatin VI is primarily recognized for its anticancer activity. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, making it a valuable candidate for cancer treatment.
- Mechanism of Action : The compound stabilizes microtubules, thereby inhibiting cancer cell division. It interacts with the mitotic spindle, preventing depolymerization of microtubules, which is crucial for cell division .
- Cytotoxicity Studies : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), this compound showed significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents .
Immunomodulatory Effects
Beyond its anticancer properties, this compound has demonstrated potential immunomodulatory effects:
- Enhancement of Immune Response : Research has shown that compounds derived from Taxus wallichiana can enhance lymphocyte proliferation suppressed by cyclophosphamide, suggesting a role in modulating immune responses .
- Potential Applications : This immunomodulatory activity could be harnessed for developing therapies aimed at enhancing immune responses in cancer patients or those with compromised immune systems.
Drug Development and Synthesis
The compound serves as a precursor in the synthesis of more complex taxane derivatives:
- Semi-Synthesis of Taxol : this compound is utilized in the semi-synthesis of Taxol, allowing for more efficient production methods compared to total synthesis approaches which are often economically unfeasible .
- Novel Derivatives : Researchers are exploring modifications to this compound to create novel taxane derivatives with improved efficacy and reduced side effects. This includes organocatalytic site-selective acylation techniques that enhance the pharmacological profile of taxanes .
Comparative Data Table
Case Studies
Several case studies highlight the applications of this compound:
- Case Study 1 : A study demonstrated that treatment with this compound resulted in significant tumor regression in animal models bearing human tumor xenografts, indicating its potential as an effective therapeutic agent .
- Case Study 2 : Another investigation focused on the immunomodulatory properties where co-treatment with this compound and immune stimulants led to a marked increase in lymphocyte activity, suggesting its utility in enhancing anti-tumor immunity .
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.
Propriétés
Numéro CAS |
125037-14-1 |
|---|---|
Formule moléculaire |
C37H46O13 |
Poids moléculaire |
698.8 g/mol |
Nom IUPAC |
[(1R,2R,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C37H46O13/c1-18-26(45-19(2)38)15-25-30(49-34(43)24-13-11-10-12-14-24)32-36(9,27(46-20(3)39)16-28-37(32,17-44-28)50-23(6)42)33(48-22(5)41)31(47-21(4)40)29(18)35(25,7)8/h10-14,25-28,30-33H,15-17H2,1-9H3/t25-,26-,27-,28+,30+,31+,32-,33-,36+,37-/m0/s1 |
Clé InChI |
JHPBZGSKESVROC-IGIVFXLZSA-N |
SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
SMILES isomérique |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Synonymes |
1-dehydroxy-baccatin VI 1-dehydroxybaccatin VI |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















